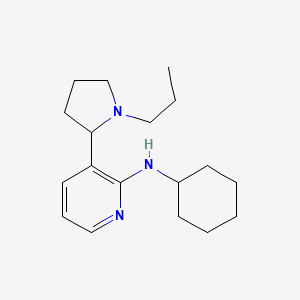
N-Cyclohexyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine is an organic compound that belongs to the class of amines It is characterized by a pyridine ring substituted with a cyclohexyl group and a propylpyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with cyclohexyl bromide and 1-propylpyrrolidine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-Cyclohexyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine
- N-(Pyridin-2-yl)amides
- 3-Bromoimidazo[1,2-a]pyridines
Uniqueness
N-Cyclohexyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of cyclohexyl and propylpyrrolidinyl groups makes it a versatile compound for various applications.
Biological Activity
N-Cyclohexyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine, identified by CAS number 1352501-20-2, is a compound of interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including its pharmacological properties, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C18H29N and a molecular weight of 287.4 g/mol. The compound features a pyridine ring substituted with a cyclohexyl group and a 1-propylpyrrolidin-2-yl moiety, which may influence its biological interactions and pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C18H29N |
| Molecular Weight | 287.4 g/mol |
| CAS Number | 1352501-20-2 |
| Purity | ≥ 95% |
Biological Activity Overview
While specific data on the biological activity of this compound is limited, preliminary studies suggest that compounds with similar structures often exhibit significant pharmacological properties. These may include:
- Neurotransmitter Modulation : Similar compounds have been shown to interact with neurotransmitter systems, indicating potential effects on central nervous system functions.
- Receptor Binding : Interaction studies suggest that this compound may act as a ligand for various receptors involved in neurotransmission, potentially modulating their activity.
The biological activity of this compound can be hypothesized based on its structural similarities to known pharmacological agents. The presence of the pyridine and pyrrolidine moieties suggests the following mechanisms:
- Receptor Agonism/Antagonism : The compound may bind to specific receptors, influencing their activation or inhibition.
- Enzyme Interaction : Potential interactions with enzymes involved in neurotransmission could lead to altered metabolic pathways.
Study on Neurotransmitter Systems
A study investigating compounds structurally similar to this compound found that they exhibited binding affinities for dopamine and serotonin receptors. This suggests that the compound may similarly affect mood regulation and cognitive functions through these pathways.
Pharmacokinetics Evaluation
Preliminary pharmacokinetic studies indicated that derivatives of this compound could demonstrate favorable absorption and distribution characteristics, making them suitable candidates for further development in therapeutic contexts .
Properties
Molecular Formula |
C18H29N3 |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-cyclohexyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C18H29N3/c1-2-13-21-14-7-11-17(21)16-10-6-12-19-18(16)20-15-8-4-3-5-9-15/h6,10,12,15,17H,2-5,7-9,11,13-14H2,1H3,(H,19,20) |
InChI Key |
LEGBOQHAXNJJNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC1C2=C(N=CC=C2)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















